In Vivo IUP Efficacy vs. In Vitro Potency
In a direct head-to-head comparison, ONO-7300243 (17a) achieved 88% maximal inhibition of LPA-induced intraurethral pressure (IUP) increase at 10 mg/kg intraduodenal administration in anesthetized rats, compared to only 53% inhibition for compound 12g at the identical dose [1]. This is despite 12g possessing a 46-fold higher in vitro LPA1 antagonistic potency (IC₅₀ = 0.0035 μM for 12g vs. 0.16 μM for ONO-7300243), demonstrating that ONO-7300243's superior physicochemical and pharmacokinetic profile drives its markedly better in vivo efficacy [1]. ONO-7300243 also exhibited a dose-response effect, with 62% inhibition at 3 mg/kg i.d. and 88% at 10 mg/kg i.d. [1].
| Evidence Dimension | In vivo IUP inhibition (efficacy) at equivalent dose |
|---|---|
| Target Compound Data | ONO-7300243 (17a): 88% inhibition at 10 mg/kg i.d.; 62% at 3 mg/kg i.d. |
| Comparator Or Baseline | Compound 12g: 53% inhibition at 10 mg/kg i.d.; LPA1 IC₅₀ = 0.0035 μM (46-fold more potent in vitro) |
| Quantified Difference | ONO-7300243 provides 1.66-fold greater IUP inhibition at 10 mg/kg i.d. (88% vs. 53%) despite 46-fold lower in vitro potency |
| Conditions | LPA (300 μg/kg i.v.)-induced IUP increase in anesthetized rats; compounds administered intraduodenally in 0.5% methylcellulose; IUP measured at pre, 5, 15, 30, and 60 min post-dose |
Why This Matters
This demonstrates that in vitro IC₅₀ alone is an unreliable predictor of in vivo efficacy for LPA1 antagonists, and that ONO-7300243's balanced property profile directly translates to superior pharmacodynamic outcomes—critical for researchers requiring robust in vivo target engagement.
- [1] Terakado M, et al. ACS Med Chem Lett. 2016;7(10):913-918. Table 4 and associated text. View Source
